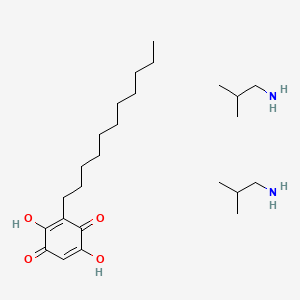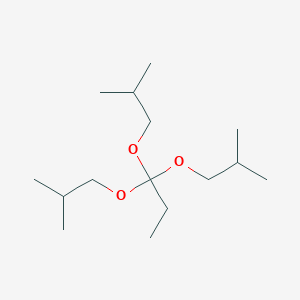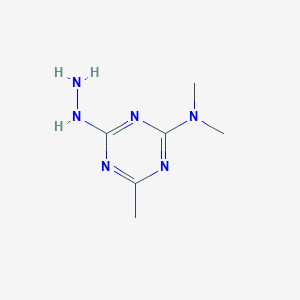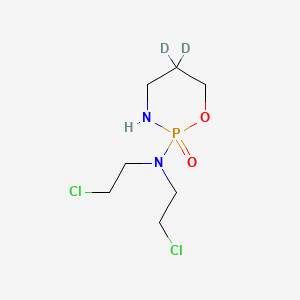
2,5-Diisobutylamino embelin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diisobutylamino embelin is a synthetic derivative of embelin, a naturally occurring benzoquinone compound. Embelin is primarily extracted from the fruits of the Embelia ribes plant, which has been used in traditional medicine for centuries. The modification of embelin to this compound aims to enhance its pharmacological properties, making it a compound of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diisobutylamino embelin typically involves the introduction of diisobutylamino groups to the embelin molecule. This can be achieved through a series of organic reactions, including nucleophilic substitution and amination reactions. The reaction conditions often require the use of catalysts, such as zinc chloride, and solvents like ethanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Diisobutylamino embelin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Solvents such as ethanol and methanol are frequently used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different pharmacological properties and applications .
Applications De Recherche Scientifique
2,5-Diisobutylamino embelin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of drug delivery systems to improve the bioavailability and efficacy of therapeutic agents
Mécanisme D'action
The mechanism of action of 2,5-Diisobutylamino embelin involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. For example, it can inhibit the X-linked inhibitor of apoptosis protein (XIAP), leading to the induction of apoptosis in cancer cells. Additionally, it can modulate signaling pathways such as NF-κB, p53, and PI3K/AKT, which are crucial for cell growth and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2,5-Diisobutylamino embelin include:
Embelin: The parent compound, known for its anticancer and anti-inflammatory properties.
2,5-Dihydroxy-3-undecyl-1,4-benzoquinone: Another derivative of embelin with similar pharmacological activities.
2,5-Dimethoxy-3-undecyl-1,4-benzoquinone: A derivative with modified functional groups to enhance solubility and efficacy
Uniqueness
This compound is unique due to the presence of diisobutylamino groups, which enhance its solubility and bioavailability. This modification also improves its ability to interact with molecular targets, making it a more potent compound compared to its analogs .
Propriétés
Numéro CAS |
60198-38-1 |
|---|---|
Formule moléculaire |
C25H48N2O4 |
Poids moléculaire |
440.7 g/mol |
Nom IUPAC |
2,5-dihydroxy-3-undecylcyclohexa-2,5-diene-1,4-dione;2-methylpropan-1-amine |
InChI |
InChI=1S/C17H26O4.2C4H11N/c1-2-3-4-5-6-7-8-9-10-11-13-16(20)14(18)12-15(19)17(13)21;2*1-4(2)3-5/h12,18,21H,2-11H2,1H3;2*4H,3,5H2,1-2H3 |
Clé InChI |
FOLJMXLQVWGPHJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC1=C(C(=O)C=C(C1=O)O)O.CC(C)CN.CC(C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Ethylamino)methyl]-5-[(ethylsulfanyl)methyl]-2-methylpyridin-3-ol](/img/structure/B14596968.png)
![1-Piperidinamine, N-[1-(ethylazo)ethyl]-](/img/structure/B14596974.png)
![Pyridine, 2-[[(2-chlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14596985.png)

![Tributyl{[2,3-dimethyl-3-(3-methyloxiran-2-yl)butan-2-yl]oxy}stannane](/img/structure/B14596993.png)
![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)oxy]propanoic acid](/img/structure/B14597009.png)
![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(diphenylmethyl)amino]-](/img/structure/B14597015.png)



![6,6-Dimethoxy-1,5-diphenyl-2,4-dioxabicyclo[3.2.0]heptan-3-one](/img/structure/B14597033.png)
![(4aS,10bR)-2,3,4a,5,6,10b-Hexahydrobenzo[f]quinoline-4(1H)-carbonitrile](/img/structure/B14597036.png)

stannane](/img/structure/B14597048.png)
